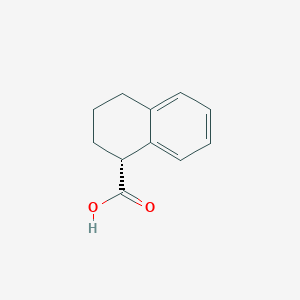

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLWTJCSPSUGOA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503907 | |

| Record name | (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23357-47-3 | |

| Record name | (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23357-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS Number: 23357-47-3), a chiral building block of significant interest in pharmaceutical synthesis. This document collates available data on its melting point, boiling point, solubility, and acidity. Detailed experimental protocols for the determination of these key parameters are also provided to support research and development activities.

Core Physical Properties

This compound is a chiral carboxylic acid whose stereochemistry is a critical determinant of its utility in the synthesis of complex molecular architectures, including pharmacologically active compounds. The physical properties of both the specific (1R)-enantiomer and the racemic mixture are summarized below.

Data Presentation

The quantitative physical property data for this compound and its racemic form are presented in the following tables for clarity and comparative analysis.

Table 1: Physical Properties of this compound

| Physical Property | Value | Notes |

| CAS Number | 23357-47-3 | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Melting Point | 56-58°C | [1] |

| Optical Rotation | Data not available | |

| pKa | Data not available | Predicted for racemate: 4.28±0.20[2] |

| Solubility | Data not available | Racemate is soluble in methanol and chloroform[2] |

Table 2: Physical Properties of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

| Physical Property | Value | Notes |

| CAS Number | 1914-65-4 | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Melting Point | 75-77°C, 82-86°C, 84°C | [2][3] |

| Boiling Point | 135°C at 5 mmHg | [2] |

| pKa (Predicted) | 4.28±0.20 | [2] |

| Solubility | Soluble in methanol and chloroform | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range. For a pure compound, this range should be narrow.

Determination of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is essential for confirming the enantiomeric purity of this compound.

Methodology:

-

Solution Preparation: A precise concentration of the compound is prepared by dissolving a known mass in a suitable achiral solvent (e.g., methanol or chloroform) in a volumetric flask.

-

Instrumentation: A calibrated polarimeter is used for the measurement. The instrument is zeroed with the pure solvent.

-

Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured at a specific temperature (usually 20°C or 25°C) and wavelength (commonly the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the molecular structure and its physical properties, and a typical experimental workflow for its characterization.

Caption: Structure-Property Relationships.

Caption: Characterization Workflow.

References

An In-depth Technical Guide to (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

This technical guide provides a comprehensive overview of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, a significant chiral building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

This compound is a carboxylic acid derivative of tetralin, featuring a chiral center at the C1 position of the saturated ring. This specific stereoisomer, with the (R) configuration, is of particular interest in asymmetric synthesis.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 23357-47-3 |

| Racemate CAS | 1914-65-4[1][2][3] |

| Molecular Formula | C₁₁H₁₂O₂[1][2][3] |

| Molecular Weight | 176.21 g/mol [1][2][3] |

| InChI Key | VDLWTJCSPSUGOA-UHFFFAOYSA-N (racemate) |

| SMILES | O=C(O)[C@H]1CCCC2=CC=CC=C12 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White solid | [4] |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 135 °C at 5 mmHg | [2] |

| Solubility | Soluble in methanol and chloroform | [2] |

| Purity | ≥ 95% | [4] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key process for its utilization. Below is a representative experimental protocol adapted from literature procedures for the synthesis of related compounds.

Enantioselective Synthesis via Asymmetric Hydrogenation

This method involves the asymmetric hydrogenation of a suitable precursor, such as 1-naphthoic acid, followed by chiral resolution or direct asymmetric synthesis.

Experimental Protocol:

-

Preparation of 1-Naphthoic Acid: 1-Naphthoic acid can be prepared from naphthalene via carboxylation using oxalyl chloride and aluminum chloride, followed by hydrolysis.

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve 1-naphthoic acid in an appropriate solvent (e.g., methanol).

-

Add a chiral ruthenium-based catalyst, such as Ru(OAc)₂[(R)-BINAP].

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 atm).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

-

-

Chiral Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of several pharmacologically active molecules. Its rigid, chiral scaffold allows for the precise construction of complex three-dimensional structures.

Synthesis of Palonosetron

Palonosetron is a 5-HT₃ antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The (R)-stereocenter of the tetralin moiety is crucial for its pharmacological activity.

Caption: Role of the title compound in Palonosetron synthesis.

Synthesis of Dipeptidyl Boronate Proteasome Inhibitors

This class of compounds has shown significant potential as anti-cancer agents. The tetralin-carboxylic acid moiety is incorporated to provide a specific hydrophobic interaction within the enzyme's active site.

Caption: Use in proteasome inhibitor synthesis.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its rigid structure and defined stereochemistry make it an ideal starting material for the enantioselective synthesis of complex drug molecules. The synthetic methodologies for its preparation are well-established, ensuring its availability for research and development. Further exploration of its utility in the synthesis of novel therapeutic agents is an active area of research.

References

An In-depth Technical Guide to the Chirality of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, a chiral carboxylic acid, is a molecule of significant interest in synthetic organic chemistry, particularly as a key building block in the synthesis of pharmacologically active compounds. Its chirality plays a crucial role in the biological activity of its downstream products, necessitating a thorough understanding of its stereochemical properties. This technical guide provides a comprehensive overview of the synthesis of the racemic acid, the principles and a detailed protocol for its chiral resolution, and methods for the characterization of its enantiomers, with a focus on chiroptical techniques.

Introduction

Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid possesses a single stereocenter at the C1 position, and its enantiomers are valuable precursors for various chiral molecules. Notably, the (S)-enantiomer of this acid is a key intermediate in the synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] This guide will delve into the critical aspects of handling this chiral molecule, from its synthesis to the separation and characterization of its individual enantiomers.

Synthesis of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

A plausible synthetic pathway is outlined below:

Figure 1. A generalized synthetic scheme for racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Chiral Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical process. The most common and industrially scalable method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure based on established chemical principles for the resolution of chiral acids. The selection of the chiral resolving agent and solvent system is crucial and often requires empirical optimization.

Materials:

-

Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

-

Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine or brucine)

-

Solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Salt Formation: Dissolve the racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

-

Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.

-

Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from the same or a different solvent system until a constant specific rotation is achieved.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the chiral amine salt.

-

Extraction and Purification: Extract the liberated enantiomeric acid with an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.

Figure 2. Workflow for the chiral resolution of a racemic acid using a chiral base.

Chiroptical Properties and Characterization

The characterization of the resolved enantiomers and the determination of their enantiomeric purity are paramount. Chiroptical methods, namely polarimetry and circular dichroism (CD) spectroscopy, are the primary techniques employed for this purpose.

Polarimetry and Specific Rotation

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined by the Biot's law equation:

[α]λT = α / (c * l)

where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of the light (commonly the sodium D-line, 589 nm)

-

α is the observed rotation in degrees

-

c is the concentration of the solution in g/mL

-

l is the path length of the polarimeter tube in decimeters (dm)

The enantiomers of a chiral compound will rotate plane-polarized light to an equal extent but in opposite directions.[4][5]

Table 1: Physical and Chiroptical Properties of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| CAS Number | 23357-47-3 | Not specified | 1914-65-4 |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |

| Melting Point | 56-58 °C | Not specified | Not specified |

| Specific Rotation | Data not available | Data not available | 0° |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ellipticity) versus wavelength. Enantiomers produce mirror-image CD spectra.[6] This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine both the absolute configuration (by comparison with theoretical calculations or known compounds) and the enantiomeric excess.

A recent study has demonstrated a method for the rapid determination of the enantiomeric ratio of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid by observing the CD signals in the visible region upon formation of a complex with a palladium-based sensor.[7]

Experimental Protocol: Characterization by CD Spectroscopy

Instrumentation:

-

A commercially available circular dichroism spectrometer.

Procedure:

-

Sample Preparation: Prepare solutions of the resolved enantiomers in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Data Acquisition: Record the CD spectrum of each enantiomer over a suitable wavelength range (typically in the UV region for the acid itself).

-

Data Analysis: The CD spectra of the two enantiomers should be mirror images of each other. The enantiomeric excess (ee) of a mixture can be determined by comparing the intensity of its CD signal to that of a pure enantiomer.

Figure 3. A simplified workflow for the analysis of chiral compounds using CD spectroscopy.

Biological Significance and Applications

As previously mentioned, the primary documented application of enantiomerically pure 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is in the synthesis of Palonosetron.[1][2] The specific stereochemistry of the (S)-enantiomer is crucial for the desired pharmacological activity of the final drug product. There is limited information in the reviewed literature regarding the direct biological activities or involvement in signaling pathways of the acid itself. Its significance lies in its role as a chiral building block, enabling the synthesis of more complex molecules with defined stereochemistry.

Conclusion

The chirality of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a critical aspect that dictates its utility in asymmetric synthesis, particularly in the pharmaceutical industry. This guide has outlined the synthesis of the racemic compound, detailed the principles and a general protocol for its chiral resolution via diastereomeric salt formation, and described the key chiroptical techniques for the characterization of its enantiomers. For researchers and professionals in drug development, a firm grasp of these concepts and experimental methodologies is essential for the successful synthesis and application of chiral molecules derived from this valuable intermediate. Further research to establish and report the specific rotation values of the pure enantiomers would be a valuable contribution to the field.

References

- 1. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Due to the limited availability of specific experimental spectra for this particular enantiomer in publicly accessible databases, this guide presents a combination of data for the racemic mixture and closely related compounds, alongside predicted spectral characteristics. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: (R)-Tetralin-1-carboxylic acid

-

CAS Number: 23357-47-3

-

Molecular Formula: C₁₁H₁₂O₂

-

Molecular Weight: 176.21 g/mol

-

Appearance: Typically a white solid.[1]

-

Melting Point: 75-77 °C

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.1-7.4 | Multiplet | 4H | Aromatic protons |

| ~3.6 | Triplet | 1H | H-1 |

| ~2.7-2.9 | Multiplet | 2H | H-4 |

| ~1.8-2.2 | Multiplet | 4H | H-2, H-3 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=O (Carboxylic acid) |

| ~138 | Quaternary Aromatic C |

| ~135 | Quaternary Aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~45 | C-1 |

| ~30 | C-4 |

| ~25 | C-2 |

| ~20 | C-3 |

Note: Predicted values are based on the analysis of related compounds and known substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2930 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium-Weak | C=C stretch (Aromatic) |

| ~1200-1300 | Medium | C-O stretch |

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 131 | [M - COOH]⁺ |

| 115 | [M - COOH - CH₄]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the NMR Spectrum of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Due to the limited availability of specific experimental spectral data for the (1R)-enantiomer in public databases, this guide presents predicted ¹H and ¹³C NMR data based on spectral information for the closely related achiral analogue and general principles of NMR spectroscopy. This guide also includes a standard experimental protocol for acquiring such NMR data and visual representations of the molecular structure and expected proton coupling relationships.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. These predictions are based on known chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.5 - 3.8 | Triplet (t) | 7-8 |

| H-2 | 1.8 - 2.2 | Multiplet (m) | - |

| H-3 | 1.7 - 1.9 | Multiplet (m) | - |

| H-4 | 2.7 - 2.9 | Triplet (t) | 6-7 |

| Aromatic H | 7.0 - 7.4 | Multiplet (m) | - |

| Carboxylic Acid H | 10 - 13 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 40 - 45 |

| C-2 | 25 - 30 |

| C-3 | 20 - 25 |

| C-4 | 28 - 33 |

| Quaternary Aromatic C | 135 - 140 |

| Aromatic CH | 125 - 130 |

| Carboxylic Acid C=O | 175 - 185 |

Note on Chirality

For the specific (1R)-enantiomer, the ¹H and ¹³C NMR spectra in an achiral solvent would be identical to that of its (1S)-enantiomer and the racemic mixture. However, in a chiral solvent or in the presence of a chiral shift reagent, separate signals for the enantiomers may be observed. The diastereotopic protons within the methylene groups (C-2, C-3, and C-4) are expected to exhibit different chemical shifts and coupling constants, leading to more complex splitting patterns than indicated in the simplified table above, even in an achiral solvent.

Experimental Protocols

A standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment).

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time (aq): 2-4 seconds

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

-

¹³C NMR Spectroscopy:

-

Technique: Proton-decoupled ¹³C NMR spectroscopy is performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

-

Mandatory Visualization

Molecular Structure

An In-depth Technical Guide to the Mass Spectrometry of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental mass spectra for this specific compound, this guide synthesizes information from related structures and foundational mass spectrometry principles to present a predictive analysis of its fragmentation behavior. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also provided to facilitate its analysis in a laboratory setting.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound (Molecular Formula: C₁₁H₁₂O₂, Molecular Weight: 176.21 g/mol ) is predicted to exhibit a combination of fragmentation pathways characteristic of both aromatic carboxylic acids and substituted cycloalkanes.

Key Predicted Fragmentation Pathways:

Under electron ionization (EI), the molecule is expected to undergo several key fragmentation steps:

-

Loss of the Carboxyl Group: A primary fragmentation event will likely be the cleavage of the carboxylic acid group (-COOH), resulting in a fragment with a mass-to-charge ratio (m/z) of 131. This corresponds to the tetralin cation.

-

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (•OH), producing an acylium ion with an m/z of 159.

-

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion would result in a fragment at m/z 132, corresponding to the tetralin molecule.

-

Retro-Diels-Alder (RDA) Fragmentation: The tetralin ring system may undergo a characteristic retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄, 28 Da) from the alicyclic ring. This would result in a prominent ion at m/z 104.

-

Benzylic Cleavage: Cleavage at the benzylic position can also occur, leading to the formation of a stable tropylium ion (m/z 91).

The following table summarizes the predicted major fragments and their corresponding m/z values.

| Predicted Fragment | Proposed Structure | m/z | Relative Abundance |

| Molecular Ion [M]⁺ | C₁₁H₁₂O₂⁺ | 176 | Moderate |

| [M - OH]⁺ | C₁₁H₁₁O⁺ | 159 | Moderate |

| [M - COOH]⁺ | C₁₀H₁₁⁺ | 131 | High |

| [M - CO₂]⁺ | C₁₀H₁₂⁺ | 132 | Moderate |

| RDA Fragment | C₈H₈⁺ | 104 | High |

| Tropylium Ion | C₇H₇⁺ | 91 | Moderate |

Visualization of the Predicted Fragmentation Pathway

The predicted fragmentation pathway can be visualized as a logical flow, starting from the molecular ion and branching into the various fragment ions.

Caption: Predicted EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The analysis of this compound can be performed using either GC-MS or LC-MS. The choice of method will depend on the sample matrix, required sensitivity, and the desired information.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.

3.1.1. Sample Preparation and Derivatization

-

Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., diethyl ether, ethyl acetate) after acidification of the aqueous sample to a pH of ~2.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization (Methylation):

-

To the dried extract, add 200 µL of a 10% solution of boron trifluoride in methanol (BF₃-MeOH).

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, add 1 mL of hexane and 0.5 mL of water.

-

Vortex the mixture and centrifuge.

-

Collect the upper hexane layer containing the methyl ester derivative for GC-MS analysis.

-

3.1.2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 40-400 |

3.1.3. GC-MS Workflow

Caption: General workflow for the GC-MS analysis of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile and thermally labile compounds and often does not require derivatization.

3.2.1. Sample Preparation

-

Extraction: Extract the analyte from the sample matrix using a suitable solvent system (e.g., methanol/water, 80:20 v/v).

-

Centrifugation: Centrifuge the extract to remove any particulate matter.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.

3.2.2. LC-MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Fragmentor Voltage | 135 V |

| Collision Energy | Optimized for precursor and product ions (e.g., 10-20 eV for MS/MS) |

3.2.3. LC-MS Workflow

Caption: General workflow for the LC-MS analysis of the target analyte.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns, along with the detailed experimental protocols, offer a robust starting point for researchers and scientists engaged in the analysis of this compound. The provided workflows and instrumental conditions can be adapted to specific laboratory setups and analytical requirements, enabling reliable identification and quantification in various matrices. Further experimental validation is recommended to confirm the predicted fragmentation pathways.

Biological Activity of Tetralin-1-Carboxylic Acid Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of chirality is a cornerstone of modern pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. This is due to the stereospecific nature of their interactions with biological macromolecules, such as receptors and enzymes, which are themselves chiral. The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted at the 1-position with a carboxylic acid, tetralin becomes a chiral molecule with (R)- and (S)-enantiomers. Understanding the differential biological activity of these enantiomers is critical for the development of selective and efficacious therapeutic agents.

This technical guide provides an in-depth overview of the biological activity of tetralin-1-carboxylic acid enantiomers. While direct comparative biological data for the parent (R)- and (S)-tetralin-1-carboxylic acid is limited in the public domain, this guide synthesizes available information on closely related tetralin derivatives to infer and discuss the expected stereoselective behavior. The document covers key aspects of their synthesis, pharmacological effects, and the experimental methodologies used for their evaluation.

Stereoselectivity in the Biological Activity of Tetralin Derivatives

Research on various derivatives of tetralin consistently demonstrates the profound impact of stereochemistry on their biological activity. A prominent example is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent 5-HT1A receptor agonist. Studies have shown that while the enantiomers of 8-OH-DPAT may have similar binding affinities for the 5-HT1A receptor, they can exhibit significant differences in their intrinsic activity.[1] This highlights that the three-dimensional arrangement of substituents on the tetralin core is a critical determinant of the functional response elicited upon receptor binding.

For many enantiomeric pairs of tetralin derivatives that exhibit stereoselective binding to the 5-HT1A receptor, the enantiomer with the higher affinity typically also demonstrates greater intrinsic activity.[1] This structure-activity relationship underscores the importance of chiral separation and the evaluation of individual enantiomers in drug discovery programs. The differential effects of enantiomers are not limited to receptor pharmacology; they can also manifest in behavioral and physiological responses.

Quantitative Biological Data of Tetralin Derivatives

Table 1: Representative 5-HT1A Receptor Binding and Functional Activity of Tetralin Derivatives

| Compound/Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (e.g., Intrinsic Activity) | Reference |

| (R)-8-OH-DPAT | Similar to (S)-enantiomer | Full Agonist | [1] |

| (S)-8-OH-DPAT | Similar to (R)-enantiomer | Partial Agonist | [1] |

| (S)-UH-301 | High Affinity | Potential 5-HT1A Antagonist | [1] |

Note: This table provides a conceptual representation based on findings for 8-OH-DPAT and its analogs to illustrate the principle of stereoselectivity. Specific Ki values for 8-OH-DPAT enantiomers were noted as not being significantly different in the cited study.

Experimental Protocols

The evaluation of the biological activity of tetralin-1-carboxylic acid enantiomers involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed in this area of research.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a ligand for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of the (R)- and (S)-enantiomers of tetralin-1-carboxylic acid for a target receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from recombinant cell lines or specific brain regions).

-

A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).

-

(R)- and (S)-tetralin-1-carboxylic acid.

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled (R)- and (S)-enantiomers.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled enantiomers.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled enantiomer.

-

Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

-

Functional Assays (e.g., Adenylate Cyclase Assay)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor.

-

Objective: To determine the intrinsic activity (agonist, partial agonist, or antagonist) of the (R)- and (S)-enantiomers at a G-protein coupled receptor (GPCR) that modulates adenylate cyclase activity.

-

Materials:

-

Cell membranes expressing the target GPCR.

-

Forskolin (an activator of adenylate cyclase).

-

ATP (the substrate for adenylate cyclase).

-

(R)- and (S)-tetralin-1-carboxylic acid.

-

Assay buffer.

-

Reagents for quantifying cyclic AMP (cAMP), such as a cAMP enzyme immunoassay (EIA) kit.

-

-

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of the (R)- or (S)-enantiomer.

-

Initiate the enzymatic reaction by adding a solution containing ATP and forskolin.

-

Incubate for a defined period at a specific temperature (e.g., 30°C).

-

Terminate the reaction by heating or adding a stop solution.

-

Measure the amount of cAMP produced in each sample using a cAMP EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the amount of cAMP produced as a function of the logarithm of the enantiomer concentration.

-

An agonist will stimulate cAMP production (or inhibit it, depending on the G-protein coupling), a partial agonist will produce a submaximal response, and an antagonist will block the effect of a known agonist.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical signaling pathway and a typical experimental workflow for the evaluation of tetralin-1-carboxylic acid enantiomers.

References

A Comprehensive Technical Review of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a crucial chiral building block in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, outlines synthetic methodologies, presents available biological activity data, and provides spectroscopic information to aid in its characterization.

Chemical and Physical Properties

This compound, also known as (R)-tetralin-1-carboxylic acid, is a chiral carboxylic acid with the chemical formula C₁₁H₁₂O₂. Its structure consists of a tetralin core with a carboxylic acid group at the 1-position, with the stereochemistry defined as (R). This specific chirality is essential for its application in the synthesis of stereospecific pharmaceuticals.

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 23357-47-3 (for the (R)-enantiomer) | [2] |

| Appearance | White solid | [2] |

| Purity | ≥95% | [2] |

| Melting Point | 75-77 °C | |

| Boiling Point | 135 °C at 5 mmHg | |

| Solubility | Soluble in methanol and chloroform. |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical for its use in pharmaceutical manufacturing. Several strategies have been explored, including the resolution of racemic mixtures and asymmetric synthesis.

Enantioselective Synthesis of a Substituted Analog

A two-stage, three-step synthesis has been described for a structurally related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, starting from 7-methoxy tetralone. This process involves an optimized Wittig olefination, a Sharpless asymmetric dihydroxylation, and a platinum-catalyzed oxidation.[3][4] This methodology suggests a potential pathway for the synthesis of the unsubstituted target molecule.

Potential Synthetic Pathways

The synthesis of tetralin derivatives can be achieved through various methods, including intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides. The synthesis often starts from tetralone precursors.

dot

Caption: Potential synthetic routes to this compound.

Chiral Resolution

A common method to obtain the desired (R)-enantiomer is through the resolution of a racemic mixture of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation of the diastereomers through crystallization.[5][6]

Experimental Protocol: Chiral Resolution (General Procedure)

-

Salt Formation: Dissolve the racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (R)-α-methylbenzylamine or (S)-1-phenylethylamine).

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for selective crystallization.

-

Isolation: Isolate the crystalline diastereomeric salt by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure this compound.

-

Purification: Purify the final product by recrystallization or chromatography.

dot

Caption: Experimental workflow for the chiral resolution of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Biological Activity

This compound is a key chiral intermediate in the synthesis of pharmacologically active molecules, including the antiemetic drug Palonosetron and dipeptidyl boronate proteasome inhibitors.[2] Its specific stereochemistry is crucial for the biological activity of the final drug products.

While quantitative data on the direct biological activity of the title compound is limited, studies on related tetralin derivatives have shown some biological effects.

Table 2: Biological Activity of Tetralin Derivatives

| Compound/Derivative | Target/Assay | Activity | Reference(s) |

| Thiazoline-tetralin derivatives | Acetylcholinesterase (AChE) Inhibition | Compound 4h showed 49.92% inhibition at 80 µg/mL. | [7] |

| Thiazoline-tetralin derivatives | Butyrylcholinesterase (BuChE) Inhibition | Moderate inhibition observed for some derivatives at 80 µg/mL. | [7] |

| Phenylcarboxylic acid containing HIV-1 protease inhibitors | HIV-1 Protease Inhibition | Potent enzyme inhibitory activity (Ki values in the pM range), but poor antiviral activity for the carboxylic acid derivatives. | [8] |

| Angiotensin converting enzyme (ACE) inhibitors with carboxylic acid replacements | Angiotensin Converting Enzyme (ACE) Inhibition | A hydroxamic acid derivative showed an IC₅₀ of 0.011 µM. | [9] |

It is important to note that for the thiazoline-tetralin derivatives, because the enzyme inhibition at 80 µg/mL was below 50%, the IC₅₀ values were not determined.[7]

Spectroscopic Data

¹H NMR Spectroscopy: Expected signals would include aromatic protons in the range of 7.0-7.5 ppm. The aliphatic protons of the tetralin ring would appear as complex multiplets between 1.5 and 3.0 ppm. The benzylic proton at the chiral center (C1) would likely be a multiplet, and its chemical shift would be influenced by the carboxylic acid group. The acidic proton of the carboxylic acid would typically appear as a broad singlet downfield, often above 10 ppm.

¹³C NMR Spectroscopy: The spectrum would show signals for the aromatic carbons (typically between 120 and 140 ppm), the aliphatic carbons of the tetralin ring (in the range of 20-40 ppm), the chiral carbon C1, and the carbonyl carbon of the carboxylic acid (typically above 170 ppm).

Infrared (IR) Spectroscopy: Characteristic IR absorption bands would include a broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹, a strong C=O stretch for the carbonyl group around 1700-1725 cm⁻¹, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the tetralin ring.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of complex molecules with specific biological targets.

dot

Caption: Role of this compound in drug synthesis.

Conclusion

This compound is a valuable and versatile chiral intermediate with significant applications in the synthesis of pharmaceuticals. Its well-defined stereochemistry is crucial for the efficacy of the final drug products. While detailed protocols for its enantioselective synthesis and comprehensive biological activity data are not extensively published, the available information highlights its importance and provides a solid foundation for further research and development in the field of medicinal chemistry. The continued exploration of efficient synthetic routes and the investigation of its broader biological potential are promising areas for future studies.

References

- 1. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. figshare.com [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its rigid, bicyclic structure and defined stereochemistry make it an important intermediate in the preparation of various biologically active molecules. A primary application of this compound is in the synthesis of Palonosetron, a potent 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The specific (R)-enantiomer is crucial for its pharmacological activity.

This document provides detailed protocols for the synthesis of the racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its subsequent chiral resolution to obtain the desired (1R)-enantiomer.

Synthesis and Chiral Resolution Overview

The synthesis of this compound is typically achieved through a two-stage process:

-

Synthesis of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid: This is commonly prepared from α-tetralone through a multi-step sequence.

-

Chiral Resolution: The racemic acid is then resolved using a chiral amine, such as (R)-(+)-α-methylbenzylamine, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with an acid to liberate the pure (1R)-enantiomer.

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained in the synthesis and resolution process.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Melting Point (°C) |

| Synthesis of Racemic Acid | (±)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | 85-95 | N/A | 83-86 |

| Chiral Resolution | This compound | 40-45 (from racemic) | >99 | 56-58 |

Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

This protocol outlines a common method starting from α-tetralone.

Step 1: Reformatsky Reaction of α-Tetralone

-

To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of α-tetralone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise under a nitrogen atmosphere.

-

Initiate the reaction by gentle heating. Once initiated, maintain the reaction at reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-acetate.

Step 2: Dehydration of the Hydroxy Ester

-

Dissolve the crude hydroxy ester from the previous step in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude ethyl 1,2,3,4-tetrahydronaphthalene-1-ylideneacetate.

Step 3: Hydrogenation of the Unsaturated Ester

-

Dissolve the crude unsaturated ester in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1,2,3,4-tetrahydronaphthalene-1-acetate.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford racemic (±)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Protocol 2: Chiral Resolution of (±)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

This protocol describes the separation of the enantiomers using (R)-(+)-α-methylbenzylamine.

-

Dissolve the racemic (±)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol with gentle heating.

-

To this solution, add (R)-(+)-α-methylbenzylamine (0.5 eq) dropwise.

-

Allow the mixture to cool slowly to room temperature and then let it stand for several hours to allow for the crystallization of the less soluble diastereomeric salt ((1R)-acid · (R)-amine).

-

Collect the precipitated solid by filtration and wash with a small amount of the cold solvent.

-

To enhance the enantiomeric purity, recrystallize the obtained diastereomeric salt from the same solvent.

-

Suspend the purified diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2).

-

Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (1R)-acid.

-

The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC analysis.

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Logical relationship in the chiral resolution process.

Application Notes and Protocols for the Enantioselective Synthesis of Tetralin-1-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetralin-1-carboxylic acid and its derivatives are important structural motifs in a variety of biologically active molecules and are valuable building blocks in medicinal chemistry. The stereochemistry at the C1 position is often crucial for their pharmacological activity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of a key intermediate, (R)-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which can be further modified to yield the target tetralin-1-carboxylic acid. The described methodology is based on a robust three-step sequence starting from the readily available 1-tetralone.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence commencing with a Wittig olefination of 1-tetralone to generate an exocyclic methylene intermediate. This is followed by a Sharpless asymmetric dihydroxylation to introduce the desired chirality, yielding a diol. The final step is a platinum-catalyzed oxidation of the primary alcohol to the corresponding carboxylic acid.

Experimental Protocols

Step 1: Wittig Olefination of 1-Tetralone

This procedure details the conversion of 1-tetralone to 1-methylene-1,2,3,4-tetrahydronaphthalene.

Materials:

-

1-Tetralone

-

Methyltriphenylphosphonium bromide (Ph3PMeBr)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

iso-Hexane

-

Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

-

Distillation apparatus

Procedure:

-

To a nitrogen-inerted round-bottom flask, add 1-tetralone (1.0 equiv) and methyltriphenylphosphonium bromide (1.5 equiv).

-

Add anhydrous THF to the flask.

-

Slowly add a solution of potassium tert-butoxide (1.5 equiv) in THF to the suspension at ambient temperature over 1 hour, ensuring the temperature does not exceed 50 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

-

Remove the majority of the THF by distillation.

-

Add iso-hexane to the residue and continue the distillation to remove the remaining THF, which will cause the precipitation of triphenylphosphine oxide.

-

Filter the mixture and wash the solid with iso-hexane.

-

Concentrate the filtrate under reduced pressure to yield 1-methylene-1,2,3,4-tetrahydronaphthalene as an oil, which can be used in the next step without further purification.

Step 2: Sharpless Asymmetric Dihydroxylation

This protocol describes the enantioselective conversion of 1-methylene-1,2,3,4-tetrahydronaphthalene to (R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.

Materials:

-

1-Methylene-1,2,3,4-tetrahydronaphthalene

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium sulfite (Na2SO3)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

To a round-bottom flask, add a mixture of tert-butanol and water (1:1 v/v).

-

Add AD-mix-β (approximately 1.4 g per mmol of olefin) to the solvent mixture and stir until both layers are clear.

-

Cool the mixture to 0 °C.

-

Add 1-methylene-1,2,3,4-tetrahydronaphthalene (1.0 equiv) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 24 hours.

-

Once the reaction is complete, add sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude diol.

-

The crude product can be purified by crystallization from ethyl acetate/iso-hexane to afford (R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol as a white solid.[1][2][3]

Step 3: Platinum-Catalyzed Oxidation

This final step outlines the oxidation of the diol to the target carboxylic acid.

Materials:

-

(R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

-

5% Platinum on carbon (Pt/C) catalyst (eggshell type)

-

Sodium bicarbonate (NaHCO3)

-

Water

-

2 M Sulfuric acid (H2SO4)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask with a magnetic stirrer and an air inlet

Procedure:

-

In a round-bottom flask, prepare a slurry of the diol (1.0 equiv), 5% Pt/C catalyst (1 mol %), and sodium bicarbonate (2.2 equiv) in water.

-

Heat the slurry to 70 °C.

-

Bubble air through the slurry vigorously.

-

Monitor the reaction by HPLC. The reaction is typically complete within 48 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Acidify the aqueous filtrate to pH 2 with 2 M sulfuric acid.

-

Extract the acidified solution with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic extracts and concentrate under reduced pressure to yield (R)-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as an amber oil.[1][3]

Data Presentation

| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) |

| 1 | Wittig Olefination | 1-Tetralone | 1-Methylene-1,2,3,4-tetrahydronaphthalene | Ph3PMeBr, t-BuOK | High | N/A |

| 2 | Asymmetric Dihydroxylation | 1-Methylene-1,2,3,4-tetrahydronaphthalene | (R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | AD-mix-β | 71% (after crystallization) | >95% |

| 3 | Platinum-Catalyzed Oxidation | (R)-1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | (R)-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 5% Pt/C, Air | 86% | >95% |

Visualizations

Caption: Workflow for the enantioselective synthesis of a tetralin-1-carboxylic acid derivative.

Caption: Key transformations in the synthetic pathway.

Concluding Remarks

The presented protocols provide a reliable and scalable method for the enantioselective synthesis of (R)-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The key advantages of this route are the use of commercially available starting materials, a highly effective and well-established asymmetric dihydroxylation step that controls the stereochemistry, and a clean oxidation finale. For researchers aiming to obtain tetralin-1-carboxylic acid, a subsequent dehydroxylation step would be necessary. This application note serves as a comprehensive guide for chemists in academic and industrial settings, enabling the synthesis of valuable chiral building blocks for drug discovery and development programs.

References

Application Notes and Protocols: Chiral Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a crucial process for the development of stereochemically pure pharmaceuticals. The primary method detailed is classical resolution through the formation of diastereomeric salts with a chiral resolving agent.

Introduction

Chiral separation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is essential as the biological activity of its enantiomers can differ significantly. Classical resolution by diastereomeric salt formation remains a widely used, robust, and scalable method for obtaining enantiomerically pure compounds.[1] This process involves reacting the racemic acid with a chiral base to form two diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the desired enantiomer of the carboxylic acid.

Commonly used resolving agents for carboxylic acids are naturally occurring chiral alkaloids such as brucine, strychnine, quinine, and cinchonine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine.[1] The choice of resolving agent and solvent system is critical for successful resolution and often requires empirical optimization.

Experimental Protocols

The following protocols are generalized procedures for the chiral resolution of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid via diastereomeric salt formation. Optimization of solvent, temperature, and recrystallization cycles may be necessary to achieve high enantiomeric excess and yield.

Protocol 1: Resolution with a Chiral Amine (e.g., (+)-Cinchonine)

This protocol describes a typical procedure for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.

Materials:

-

Racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

-

(+)-Cinchonine (or other suitable chiral amine)

-

Methanol (or other suitable solvent such as ethanol or acetone)

-

1 M Hydrochloric Acid

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Formation of Diastereomeric Salts:

-

In a suitable flask, dissolve equimolar amounts of racemic 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and (+)-cinchonine in a minimal amount of hot methanol.

-

Stir the solution until all solids are dissolved.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

-

For further crystallization, the solution can be refrigerated overnight.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the crystals. This is the first crop of the less soluble diastereomeric salt.

-

The enantiomeric excess (ee) of the carboxylic acid in this salt can be determined at this stage by a suitable analytical method (e.g., chiral HPLC) after liberating the acid from a small sample.

-

-

Recrystallization for Enantiomeric Enrichment:

-

To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.

-

Cool the solution slowly and collect the crystals as described previously.

-

Repeat the recrystallization process until the optical rotation of the salt reaches a constant value, indicating that it is diastereomerically pure.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the diastereomerically pure salt in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the liberated carboxylic acid with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

-

-

Isolation of the Other Enantiomer:

-

The more soluble diastereomeric salt remains in the mother liquor from the initial crystallization.

-

Concentrate the mother liquor and liberate the carboxylic acid by acidification and extraction as described in step 4. This will yield the carboxylic acid enriched in the other enantiomer.

-

This partially resolved acid can be further purified by crystallization with an enantiomeric resolving agent (e.g., (-)-cinchonine or another suitable chiral amine).

-

Data Presentation

The following tables summarize typical quantitative data that would be obtained during a successful chiral resolution experiment. Note that these values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Resolution of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid with (+)-Cinchonine

| Step | Product | Yield (%) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) | Specific Rotation [α]D (c, solvent) |

| Initial Crystallization | Less Soluble Diastereomeric Salt | 40-50 | 70-80 de | Varies |

| First Recrystallization | Less Soluble Diastereomeric Salt | 30-40 | 90-95 de | Varies |

| Second Recrystallization | Less Soluble Diastereomeric Salt | 25-35 | >98 de | Constant Value |

| Liberated Acid | (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | 20-30 | >98 ee | e.g., +X° (c=1, Methanol) |

| From Mother Liquor | (-)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | 40-50 | 40-60 ee | e.g., -Y° (c=1, Methanol) |

Table 2: Physical Properties of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Enantiomers

| Property | (+)-Enantiomer | (-)-Enantiomer |

| Melting Point (°C) | Specific to the pure enantiomer | Specific to the pure enantiomer |

| Specific Rotation [α]D | + value | - value |

| Solubility | Identical in achiral solvents | Identical in achiral solvents |

| Appearance | White to off-white solid | White to off-white solid |

Visualization of Experimental Workflow